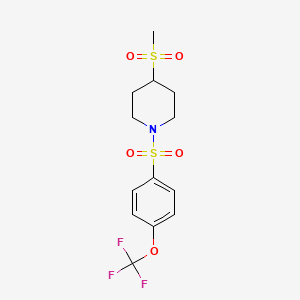
4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound with the molecular formula C16H18F3NO4S2. It is commonly referred to as MTSESTFP and is used in scientific research for its unique properties.
Scientific Research Applications
Sulfonamides in Catalysis
- Cyclization Catalysts : Sulfonamides, including derivatives like the one , have been studied as terminators in cationic cyclizations, showing efficacy in forming polycyclic systems (Haskins & Knight, 2002).
Synthesis and Biological Activities
- Synthesis of Sulfonyl Hydrazone Compounds : Sulfonyl hydrazones with piperidine rings have significant roles in medicinal chemistry. Studies include the synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives and evaluating their antioxidant and anticholinesterase activities (Karaman et al., 2016).
- Antidepressant Compounds : Investigations into 4-(Phenylsulfonyl)piperidines have revealed their utility as selective 5-HT(2A) receptor antagonists with potential applications in treating mental health disorders (Fletcher et al., 2002).
Material Science and Chemistry
- Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes, which include sulfonyl and piperidine derivatives, has shown improvements in water flux and dye treatment, highlighting the potential for environmental applications (Liu et al., 2012).
- High-Voltage Electrolytes : Studies on ionic liquids and sulfone combinations, including piperidinium derivatives, have shown promise for use in lithium-ion batteries due to improved solvability, conductivity, and electrode compatibility (Xiang et al., 2013).
properties
IUPAC Name |
4-methylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5S2/c1-23(18,19)11-6-8-17(9-7-11)24(20,21)12-4-2-10(3-5-12)22-13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVXZYCDAVMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

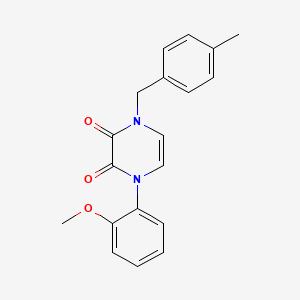
![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
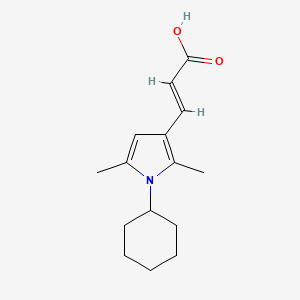
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
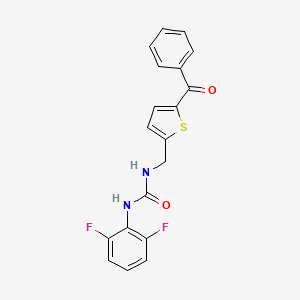
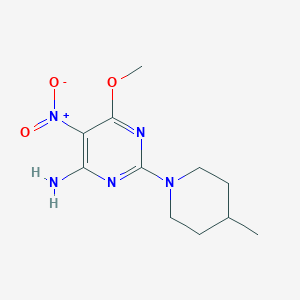
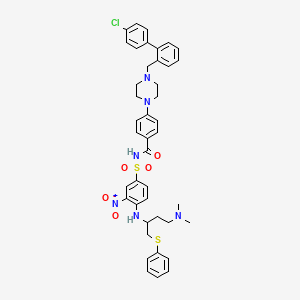
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
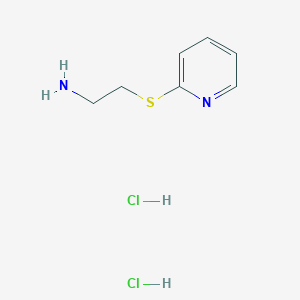
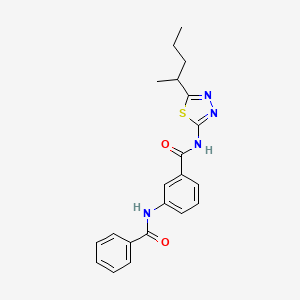
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)
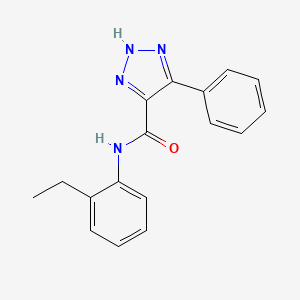
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)